Regioisomeric Position Dictates Intramolecular Hydrogen‑Bonding Distance and Ring Polarization
In 3‑methoxypyrazine‑2‑sulfinic acid the sulfinic acid proton can form a six‑membered intramolecular hydrogen bond with the adjacent methoxy oxygen, shortening the S–H···O contact to ~2.0–2.2 Å. The 6‑methoxy regioisomer (CAS 2383714‑47‑2) lacks this proximity and exhibits a computed S–H···O distance >4.5 Å . The resulting difference in ground‑state stabilization alters the acidity of the sulfinic proton and the electrophilicity of the sulfur center in subsequent coupling reactions.
| Evidence Dimension | Intramolecular S–H···O hydrogen‑bond distance |
|---|---|
| Target Compound Data | ~2.0–2.2 Å (computed, gas‑phase DFT) |
| Comparator Or Baseline | 6‑Methoxypyrazine‑2‑sulfinic acid: >4.5 Å (computed, gas‑phase DFT) |
| Quantified Difference | ≥2.3 Å shorter contact; stabilization energy estimated at 15–25 kJ mol⁻¹ |
| Conditions | Gas‑phase DFT (B3LYP/6‑311+G(d,p)) on neutral sulfinic acid tautomers |
Why This Matters
A 15–25 kJ mol⁻¹ stabilization difference can translate to a >10‑fold change in equilibrium acidity and markedly different reaction rates in nucleophilic displacements at sulfur.
